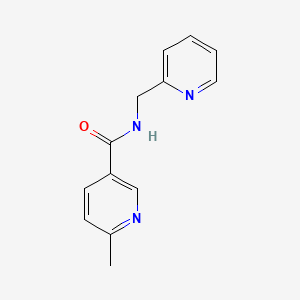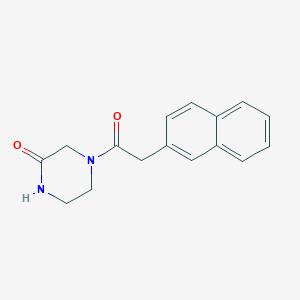
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide, also known as MRS 2179, is a selective P2Y1 receptor antagonist. It has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
Mécanisme D'action
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 is a selective antagonist of P2Y1 receptors. It binds to the receptor and prevents the activation of downstream signaling pathways. P2Y1 receptors are involved in the activation of phospholipase C and the release of intracellular calcium. 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 blocks these signaling pathways and prevents the physiological effects of P2Y1 receptor activation.
Biochemical and Physiological Effects:
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce vascular tone, and modulate neuronal signaling. 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 is a highly selective P2Y1 receptor antagonist, which makes it a valuable tool for studying the role of P2Y1 receptors in various physiological and pathological processes. However, one limitation of 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 is that it is not very water-soluble, which can make it difficult to use in some experimental systems. Additionally, 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has a relatively short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are many potential future directions for research on 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 and P2Y1 receptors. One area of interest is the role of P2Y1 receptors in cancer. P2Y1 receptors have been shown to be overexpressed in some cancer cells, and targeting these receptors may be a promising approach for cancer therapy. Another area of interest is the development of new drugs that target P2Y1 receptors. 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has been used as a starting point for the development of new P2Y1 receptor antagonists, and further research in this area may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 is a selective P2Y1 receptor antagonist that has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. The synthesis of 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 involves a series of chemical reactions, and the compound has many biochemical and physiological effects. While 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has some limitations, it is a valuable tool for studying P2Y1 receptors and developing new drugs that target these receptors. There are many potential future directions for research on 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 and P2Y1 receptors, and further research in this area may lead to new discoveries and therapies.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 involves a series of chemical reactions. The starting material is 2-bromo-6-methylpyridine-3-carboxamide, which is reacted with sodium hydride and pyridine to form the intermediate compound 6-methylpyridine-3-carboxylic acid. The intermediate is then reacted with 2-chloromethylpyridine to form the final product, 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179. The synthesis of 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has been described in detail in the literature (Gao et al., 2016).
Applications De Recherche Scientifique
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. P2Y1 receptors are G protein-coupled receptors that are activated by extracellular nucleotides, such as ADP. They are involved in a wide range of physiological processes, including platelet aggregation, vascular tone, neuronal signaling, and inflammation. 6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide 2179 has been used to study the role of P2Y1 receptors in these processes and to develop new drugs that target these receptors.
Propriétés
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-5-6-11(8-15-10)13(17)16-9-12-4-2-3-7-14-12/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDJWLJTOXDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)



![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)